

Physicochemical Properties of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, combining a benzothiazole core with a reactive hydrazinyl group and a heavy iodine atom, suggest potential applications as a scaffold for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a summary of the available physicochemical data for **2- Hydrazinyl-6-iodobenzo[d]thiazole**. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents computationally predicted values to offer initial guidance. Furthermore, it furnishes detailed experimental protocols for the determination of key physicochemical parameters, enabling researchers to validate and expand upon these predictions.

Core Physicochemical Properties

While experimental data for **2-Hydrazinyl-6-iodobenzo[d]thiazole** is not readily available, computational methods provide valuable estimates for its key physicochemical properties. These predictions, summarized in the table below, serve as a foundational dataset for initial in

silico modeling and experimental design. For comparison, data for the related compound, 2-Hydrazinyl-6-methoxybenzo[d]thiazole, is also provided where available from public databases. [1]

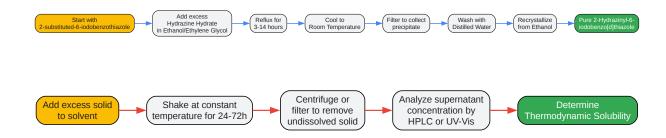
Property	Predicted Value for 2- Hydrazinyl-6- iodobenzo[d]thiazole	Predicted Value for 2- Hydrazinyl-6- methoxybenzo[d]thiazole[1]
Molecular Formula	C7H6IN3S	C ₈ H ₉ N ₃ OS
Molecular Weight	291.11 g/mol	195.24 g/mol
XLogP3	Not Available	2.3
Hydrogen Bond Donor Count	2	2
Hydrogen Bond Acceptor Count	3	4
Rotatable Bond Count	1	1
Exact Mass	290.9327 g/mol	195.0466 g/mol
Topological Polar Surface Area	71.7 Ų	88.4 Ų
Heavy Atom Count	12	13
Complexity	194	181

Experimental Protocols

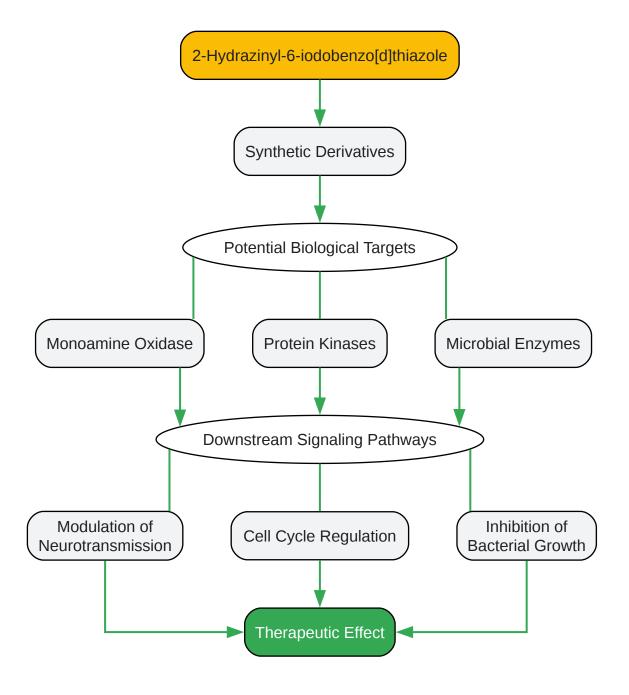
To facilitate the experimental validation of the predicted properties and to provide a framework for the characterization of **2-Hydrazinyl-6-iodobenzo[d]thiazole** and its derivatives, the following detailed protocols are provided.

Synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole

The synthesis of **2-hydrazinyl-6-iodobenzo[d]thiazole** can be adapted from general methods for the synthesis of 2-hydrazinylbenzothiazoles. A common route involves the reaction of a corresponding 2-mercapto or 2-halobenzothiazole with hydrazine hydrate.



Materials:


- 2-Mercapto-6-iodobenzo[d]thiazole or 2-Chloro-6-iodobenzo[d]thiazole
- Hydrazine hydrate (80-100%)
- Ethanol or Ethylene glycol
- Concentrated Hydrochloric Acid (catalytic amount, if starting from an amine precursor)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (2-mercapto- or 2-halo-6-iodobenzothiazole) in a suitable solvent like ethanol or ethylene glycol.
- Add an excess of hydrazine hydrate to the solution.
- If starting from a 2-aminobenzothiazole precursor, a catalytic amount of concentrated hydrochloric acid can be added.
- The reaction mixture is then heated to reflux for several hours (typically 3-14 hours), with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is washed with distilled water and recrystallized from a suitable solvent, such as ethanol, to yield the purified **2-Hydrazinyl-6-iodobenzo[d]thiazole**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Hydrazinyl-6-methoxybenzo[d]thiazole | C8H9N3OS | CID 1987846 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11770402#physicochemical-properties-of-2-hydrazinyl-6-iodobenzo-d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com